![molecular formula C16H17FN2O B7529556 1-(2,6-Dimethylphenyl)-3-[(3-fluorophenyl)methyl]urea](/img/structure/B7529556.png)
1-(2,6-Dimethylphenyl)-3-[(3-fluorophenyl)methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Dimethylphenyl)-3-[(3-fluorophenyl)methyl]urea, also known as Difluoromethylornithine (DFMO), is a synthetic compound that has been extensively studied for its potential therapeutic applications. DFMO is a potent inhibitor of the enzyme ornithine decarboxylase (ODC), which is involved in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their dysregulation has been implicated in various diseases, including cancer.
Mechanism of Action
The primary mechanism of action of DFMO is the inhibition of ODC, which is involved in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their dysregulation has been implicated in various diseases, including cancer. By inhibiting ODC, DFMO leads to a decrease in polyamine levels, which has been shown to inhibit cell growth and induce apoptosis in cancer cells.
Biochemical and Physiological Effects
DFMO has been shown to have various biochemical and physiological effects, particularly in the context of cancer. Inhibition of ODC by DFMO leads to a decrease in polyamine levels, which has been shown to inhibit cell growth and induce apoptosis in cancer cells. DFMO has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
DFMO has several advantages for lab experiments, including its potent inhibition of ODC and its ability to induce apoptosis in cancer cells. However, DFMO has some limitations, including its relatively short half-life and its potential toxicity at high doses.
Future Directions
For research on DFMO include investigating its potential use in combination with other chemotherapeutic agents, identifying biomarkers that can predict response to DFMO, and exploring its potential use in other diseases beyond cancer.
Synthesis Methods
DFMO can be synthesized using various methods, including the reaction of 2,6-dimethylphenyl isocyanate with 3-fluorobenzylamine, followed by the addition of sodium borohydride. The resulting product is then treated with hydrochloric acid to obtain DFMO.
Scientific Research Applications
DFMO has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. The inhibition of ODC by DFMO leads to a decrease in polyamine levels, which has been shown to inhibit cell growth and induce apoptosis in cancer cells. DFMO has been investigated as a potential chemopreventive agent for various types of cancer, including colorectal, breast, and prostate cancer.
properties
IUPAC Name |
1-(2,6-dimethylphenyl)-3-[(3-fluorophenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O/c1-11-5-3-6-12(2)15(11)19-16(20)18-10-13-7-4-8-14(17)9-13/h3-9H,10H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPCGLDXJDHOAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)NCC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

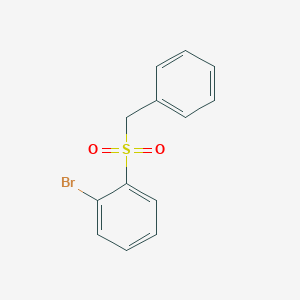
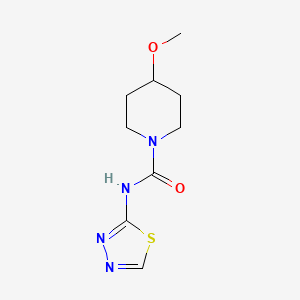
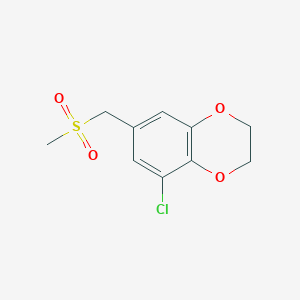
![5-(2-Methylpropyl)-8,11-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B7529487.png)

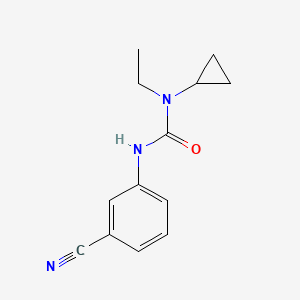
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B7529517.png)
![N-(4-bromo-2-methylphenyl)-2-[methyl(oxolan-3-ylmethyl)amino]acetamide](/img/structure/B7529518.png)
![N-(3,4-dichlorophenyl)-2-[methyl(oxolan-3-ylmethyl)amino]acetamide](/img/structure/B7529526.png)

![3-morpholin-4-yl-N-[(2-phenylmethoxyphenyl)methyl]propan-1-amine](/img/structure/B7529554.png)

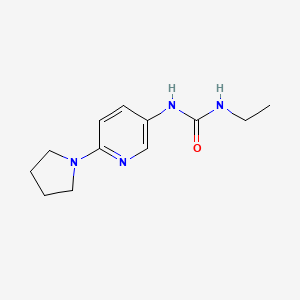
![5-bromo-N-[2-(2-methylcyclohexyl)oxyethyl]furan-2-carboxamide](/img/structure/B7529569.png)